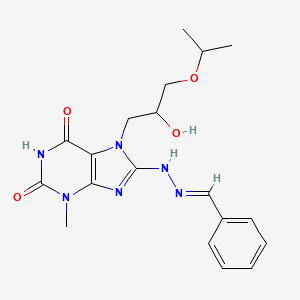

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción

The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of 8-hydrazinyl-substituted purine diones. Its structure features:

- Position 7: A 2-hydroxy-3-isopropoxypropyl group, contributing polar and hydrogen-bonding capabilities.

- Position 3: A methyl group, typical in xanthine derivatives to modulate steric and electronic effects.

Propiedades

IUPAC Name |

8-[(2E)-2-benzylidenehydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4/c1-12(2)29-11-14(26)10-25-15-16(24(3)19(28)22-17(15)27)21-18(25)23-20-9-13-7-5-4-6-8-13/h4-9,12,14,26H,10-11H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONKZWHPVNPKDW-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine, a class of compounds known for their significant biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Purine core : A bicyclic structure that is fundamental to nucleic acids and various biologically active molecules.

- Hydrazine moiety : Known for its role in various biological reactions.

- Isopropoxy and hydroxy groups : Contributing to the compound's solubility and interaction with biological targets.

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of purine compounds can exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Specifically, studies have shown that certain purine derivatives act as mixed ligands for the 5-HT1A , 5-HT2A , and 5-HT7 receptors, which are implicated in mood regulation.

- Case Study : A study on related purine derivatives demonstrated significant antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity in the four-plate test (FPT) in mice. The compound 21 , structurally similar to our target compound, displayed notable activity against these models, suggesting potential efficacy for mood disorders .

2. Antimycobacterial Activity

Recent investigations into purine derivatives have revealed their potential as inhibitors of Mycobacterium tuberculosis .

- Mechanism : These compounds target the MurB enzyme, crucial for bacterial cell wall synthesis. The inhibition disrupts peptidoglycan biosynthesis, leading to bactericidal effects.

- Findings : A series of purine-linked piperazine derivatives were synthesized and tested against M. tuberculosis H37Rv. Several analogues showed promising anti-mycobacterial activity, outperforming traditional treatments like Ethambutol .

Pharmacological Mechanisms

The biological activity of (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Receptor Binding Affinity : The compound's ability to bind with high affinity to serotonin receptors contributes to its psychotropic effects.

- Enzyme Inhibition : By inhibiting key enzymes such as MurB in bacteria, this compound can exert antibacterial effects.

- Molecular Docking Studies : Computational studies have predicted favorable interactions between this compound and target proteins involved in neurotransmission and bacterial metabolism.

Data Summary

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares the target compound with structurally related purine diones, focusing on substituents at positions 7 and 8, physical properties, and spectroscopic trends:

Key Findings

Substituent Effects on Polarity and Solubility :

- The 2-hydroxy-3-isopropoxypropyl group in the target compound introduces significant polarity compared to lipophilic substituents like 3-methylbutyl () or octyl (). This likely enhances aqueous solubility, critical for bioavailability.

- In contrast, benzyl (–4) or ethyl () groups at position 7 reduce polarity, favoring membrane permeability.

The (Z)-configured analog in may exhibit steric hindrance, altering binding affinity.

Thermal Stability :

- Melting points for benzyl-substituted analogs (152–164°C, –4) suggest moderate crystallinity. The target compound’s hydroxy-isopropoxypropyl group may lower its melting point due to increased flexibility.

Spectroscopic Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.